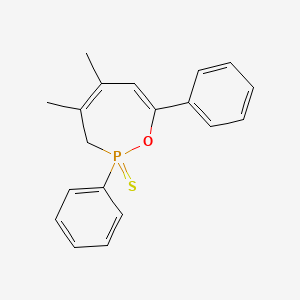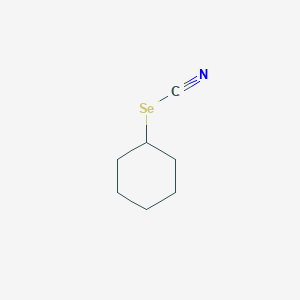
dimethyl (1R,2R)-cycloocta-3,5,7-triene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (1R,2R)-cycloocta-3,5,7-triene-1,2-dicarboxylate is an organic compound with a unique structure characterized by a cyclooctatriene ring substituted with two ester groups at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1R,2R)-cycloocta-3,5,7-triene-1,2-dicarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the Diels-Alder reaction between a diene and a dienophile, followed by esterification to introduce the ester groups. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Dimethyl (1R,2R)-cycloocta-3,5,7-triene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or alkoxides can be used to replace the ester groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Dimethyl (1R,2R)-cycloocta-3,5,7-triene-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
作用機序
The mechanism by which dimethyl (1R,2R)-cycloocta-3,5,7-triene-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include ester hydrolysis and subsequent reactions with biological molecules.
類似化合物との比較
Similar Compounds
- Dimethyl (1R,2R)-cyclohexane-1,2-dicarboxylate
- Dimethyl (1R,2R)-cyclooctane-1,2-dicarboxylate
Uniqueness
Dimethyl (1R,2R)-cycloocta-3,5,7-triene-1,2-dicarboxylate is unique due to its cyclooctatriene ring, which imparts distinct chemical and physical properties compared to its saturated or less conjugated analogs
特性
CAS番号 |
60861-01-0 |
|---|---|
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC名 |
dimethyl (1R,2R)-cycloocta-3,5,7-triene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H14O4/c1-15-11(13)9-7-5-3-4-6-8-10(9)12(14)16-2/h3-10H,1-2H3/t9-,10-/m1/s1 |
InChIキー |
KELZMOLTBWECCV-NXEZZACHSA-N |
異性体SMILES |
COC(=O)[C@@H]1C=CC=CC=C[C@H]1C(=O)OC |
正規SMILES |
COC(=O)C1C=CC=CC=CC1C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3S,4S)-3-Chloro-1-cyclohexyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14600102.png)

![Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B14600105.png)







![2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate](/img/structure/B14600155.png)

